molecular formula C11H13N5O3 B11611993 4-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-furazan-3-ylamine

4-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-furazan-3-ylamine

Cat. No.: B11611993
M. Wt: 263.25 g/mol
InChI Key: BXNHKHPZVOICLM-AWNIVKPZSA-N
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Description

4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazinyl group linked to an oxadiazole ring, with a dimethoxyphenyl moiety attached via a methylene bridge. The presence of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2,5-OXADIAZOL-3-AMINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic agents to facilitate the formation of the hydrazone intermediate, which subsequently undergoes cyclization to form the oxadiazole ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2,5-OXADIAZOL-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to hydrazine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2,5-OXADIAZOL-3-AMINE has been explored for its applications in:

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with biological molecules contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2,5-OXADIAZOL-3-AMINE lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

3-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3,4-diamine

InChI

InChI=1S/C11H13N5O3/c1-17-8-4-3-7(5-9(8)18-2)6-13-14-11-10(12)15-19-16-11/h3-6H,1-2H3,(H2,12,15)(H,14,16)/b13-6+

InChI Key

BXNHKHPZVOICLM-AWNIVKPZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NON=C2N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NON=C2N)OC

Origin of Product

United States

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